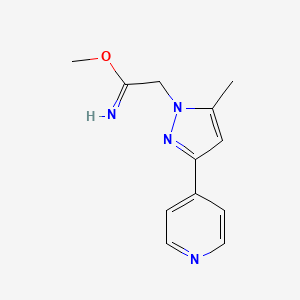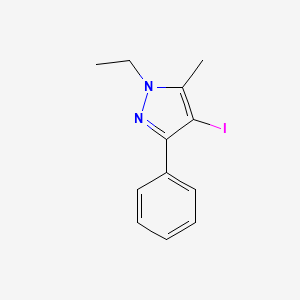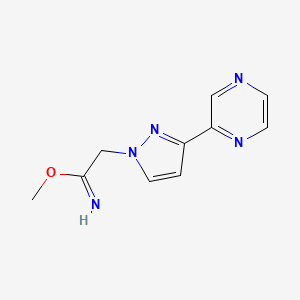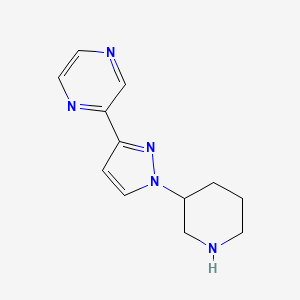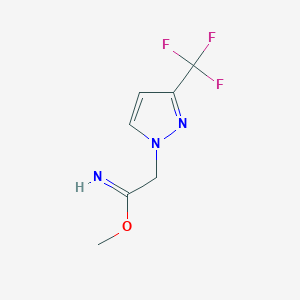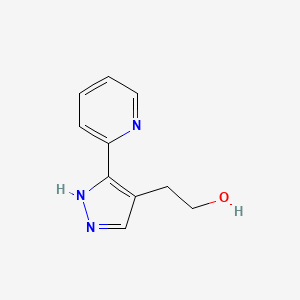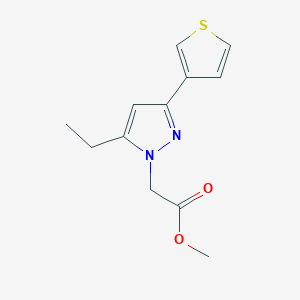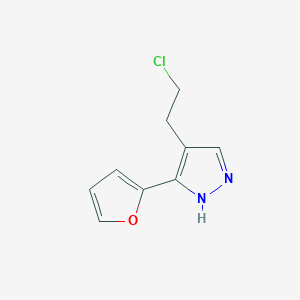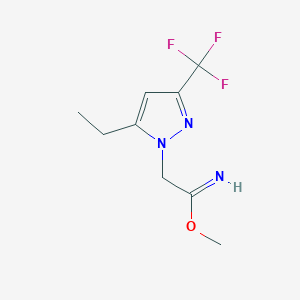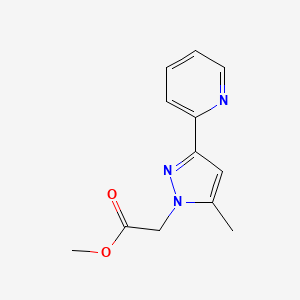![molecular formula C11H20N4O2 B1490311 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decan CAS No. 2097944-86-8](/img/structure/B1490311.png)
2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decan
Übersicht
Beschreibung
2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C11H20N4O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung von μ-Opioidrezeptor-Agonisten
Diese Verbindung ist mit einer Reihe von 2,6-Dioxaspiro[4.5]decan-Derivaten verwandt, die als Agonisten für den μ-Rezeptor identifiziert wurden . Diese Rezeptoren sind Gi-Protein-gekoppelte Opioidrezeptoren, die an der Schmerzbehandlung beteiligt sind. Die Derivate dieser Verbindung könnten bei der Entwicklung neuer Medikamente eingesetzt werden, die auf diese Rezeptoren abzielen und so potenzielle Behandlungen für Schmerzen und schmerzbedingte Erkrankungen bieten.
Antikrebstherapeutika
Derivate der Azaspirodecan-Struktur haben sich in der Krebsforschung als vielversprechend erwiesen. Insbesondere wurden sie auf ihre Wirksamkeit gegen verschiedene Krebszelllinien untersucht, darunter das menschliche Leberzellkarzinom (HepG-2), das humane Prostatakarzinom (PC-3) und das humane kolorektale Karzinom (HCT-116) . Die fragliche Verbindung könnte ein Vorläufer bei der Synthese dieser Derivate sein und zur Entwicklung neuartiger Antikrebsmittel beitragen.
Synthese von Heterocyclen
Organische Azide, wie die Azidogruppe, die in dieser Verbindung vorhanden ist, spielen eine wichtige Rolle bei der Synthese verschiedener Heterocyclen. Dazu gehören fünfgliedrige Ringe mit einem Heteroatom und Ringe mit zwei Heteroatomen wie Pyrazol, Isoxazol, Oxazol, Thiazol, Oxazin und Pyrimidin . Die Verbindung könnte als Ausgangsmaterial für die Synthese dieser Heterocyclen dienen, die zahlreiche Anwendungen in der pharmazeutischen Chemie haben.
Wirkmechanismus
Target of Action
Spiro compounds, which this compound is a type of, are often involved in various biological activities and are found in many natural products .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of this compound. Spiro compounds often interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Spiro compounds are often involved in a wide range of biochemical processes due to their diverse biological activities .
Result of Action
Spiro compounds often exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .
Biochemische Analyse
Biochemical Properties
2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane plays a significant role in various biochemical reactions, primarily due to its azido group. This functional group can participate in click chemistry reactions, such as azide-alkyne cycloaddition, which are widely used for labeling and tracking biomolecules. The compound interacts with enzymes like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) catalysts, facilitating the formation of stable triazole linkages. Additionally, 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane can interact with proteins and nucleic acids, allowing for the specific modification and study of these biomolecules in complex biological systems .
Cellular Effects
The effects of 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane on cellular processes are multifaceted. This compound can influence cell signaling pathways by modifying key proteins involved in signal transduction. For instance, it can be used to label and track proteins within cells, providing insights into protein localization and function. Moreover, 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane has been shown to affect gene expression by enabling the targeted modification of nucleic acids, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane exerts its effects through specific binding interactions with biomolecules. The azido group can form covalent bonds with alkyne-functionalized molecules in the presence of a CuAAC catalyst, resulting in the formation of triazole linkages. This reaction is highly specific and efficient, making it a powerful tool for studying molecular interactions and pathways. Additionally, 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane can inhibit or activate enzymes by covalently modifying active sites or regulatory regions, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane can vary over time. The compound is generally stable under standard laboratory conditions, but its azido group can undergo degradation when exposed to light or heat. Long-term studies have shown that 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane can have sustained effects on cellular function, particularly in in vitro systems where it is used for labeling and tracking biomolecules. Its stability and efficacy may decrease over extended periods, necessitating careful handling and storage .
Dosage Effects in Animal Models
The effects of 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane in animal models are dose-dependent. At low doses, the compound can effectively label and track biomolecules without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular stress and apoptosis. Studies have shown that there is a threshold dose beyond which the adverse effects become pronounced, highlighting the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and stability, influencing its overall efficacy in biochemical applications. Additionally, 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane can impact metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis and subsequently distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as the presence of specific transporters and binding proteins, which can facilitate or hinder its movement within the cell .
Subcellular Localization
The subcellular localization of 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may be localized to the nucleus for modifying nucleic acids or to the cytoplasm for interacting with proteins. The precise localization of 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane can significantly impact its efficacy in biochemical applications, making it essential to understand and control its subcellular distribution .
Eigenschaften
IUPAC Name |
2-(2-azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-16-10-2-7-17-11(8-10)3-5-15(9-11)6-4-13-14-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAKTJYPLLQEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCOC2(C1)CCN(C2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


